molecular formula C13H8BrIO2 B6080418 4-iodophenyl 4-bromobenzoate

4-iodophenyl 4-bromobenzoate

Cat. No.: B6080418
M. Wt: 403.01 g/mol
InChI Key: MCRCMGZAHQRBCQ-UHFFFAOYSA-N
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Description

4-Iodophenyl 4-bromobenzoate is a dihalogenated aromatic ester of interest in advanced organic synthesis and materials science research. This compound integrates two distinct halogen substituents—bromine and iodine—on a benzoate ester framework, making it a potential multi-functional building block. While specific published studies on this exact molecule are limited, its structure suggests broad utility. The differential reactivity of the bromine and iodine atoms, a feature highlighted in similar di-halogenated biphenyl systems , allows for selective metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables researchers to systematically construct complex molecular architectures, such as extended conjugated systems for exploring organic electronic materials . The ester linkage also offers a site for further functionalization, for instance, through hydrolysis to carboxylic acid or transesterification. This combination of features makes this compound a valuable reagent for methodological development in synthetic chemistry and for creating novel compounds with potential applications in material science and pharmaceutical research . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRCMGZAHQRBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 4 Iodophenyl 4 Bromobenzoate

Esterification Routes to 4-Iodophenyl 4-Bromobenzoate (B14158574)

The formation of the ester linkage in 4-iodophenyl 4-bromobenzoate is a critical step in its synthesis. This can be achieved through several established esterification methods, primarily involving the reaction between 4-iodophenol (B32979) and 4-bromobenzoic acid or its derivatives.

Direct Condensation Approaches

Direct condensation, most notably the Fischer-Speier esterification, represents a straightforward method for synthesizing this compound. wikipedia.orgsynarchive.com This reaction involves the acid-catalyzed condensation of 4-iodophenol and 4-bromobenzoic acid. synarchive.com The process is an equilibrium-driven reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. wikipedia.orgorganic-chemistry.org

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org The alcohol, in this case, 4-iodophenol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. wikipedia.orgorganic-chemistry.org To drive the equilibrium towards the product side, the removal of water is often necessary, which can be accomplished through azeotropic distillation or the use of drying agents. wikipedia.orgorganic-chemistry.org While traditionally applied to primary and secondary alcohols, phenols can also be effectively esterified using this method. wikipedia.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.orgmdpi.com The reaction conditions typically involve heating the reactants, often without a solvent or in a non-polar solvent like toluene, to facilitate the removal of water. wikipedia.org

Table 1: Key Features of Fischer-Speier Esterification

FeatureDescription
Reactants Carboxylic acid (4-bromobenzoic acid) and an alcohol/phenol (4-iodophenol)
Catalyst Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids
Byproduct Water
Key Principle Equilibrium-controlled reaction; product formation is favored by removing water.
Advantages Procedural simplicity, use of direct reagents. wikipedia.org

Acyl Halide-Mediated Esterification

An alternative and often more reactive approach to synthesizing this compound involves the use of an acyl halide, specifically 4-bromobenzoyl chloride. This method, often carried out under Schotten-Baumann reaction conditions, provides a high-yielding pathway to the desired ester. iitk.ac.inwikipedia.org The Schotten-Baumann reaction involves the acylation of alcohols or phenols with an acyl chloride in the presence of a base. iitk.ac.invedantu.com

In this context, 4-bromobenzoyl chloride is reacted with 4-iodophenol. The reaction is typically performed in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base, such as sodium hydroxide. wikipedia.org The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the reaction to completion and prevents the protonation of the starting materials. vedantu.combyjus.comquora.com Pyridine can also be employed as a base, sometimes leading to enhanced reactivity of the acyl chloride. byjus.comquora.com

The mechanism involves the nucleophilic attack of the phenoxide ion (formed by the deprotonation of 4-iodophenol by the base) on the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to yield the ester and a chloride ion. iitk.ac.in

Table 2: Comparison of Esterification Methods

MethodReactantsCatalyst/BaseConditionsAdvantagesDisadvantages
Fischer-Speier 4-bromobenzoic acid, 4-iodophenolAcid (e.g., H₂SO₄)Heat, water removalSimple, good atom economy wikipedia.orgEquilibrium limited, may require harsh conditions
Acyl Halide (Schotten-Baumann) 4-bromobenzoyl chloride, 4-iodophenolBase (e.g., NaOH, pyridine) vedantu.combyjus.comOften room temperature, two-phase system wikipedia.orgHigh yield, irreversibleAcyl halide is moisture-sensitive

Palladium-Catalyzed Cross-Coupling Reactions Involving Halogenated Phenyl/Benzoate (B1203000) Moieties

The presence of both iodo and bromo substituents on the this compound scaffold allows for selective palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond enables site-selective functionalization. wikipedia.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.org This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

In the case of this compound, the more reactive aryl iodide can be selectively coupled with an arylboronic acid, leaving the aryl bromide intact for subsequent transformations. mdpi.com For instance, the reaction of this compound with phenylboronic acid, catalyzed by a palladium(0) complex such as Pd(PPh₃)₄ and a base like potassium carbonate (K₂CO₃), would yield 4'-phenyl-[1,1'-biphenyl]-4-yl 4-bromobenzoate. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org This selectivity has been demonstrated in similar systems where aryl iodides react preferentially over aryl bromides. researchgate.netresearchgate.netbiosynth.com

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org

The differential reactivity of the C-I and C-Br bonds in this compound is advantageous for selective alkynylation. wikipedia.org The reaction can be performed under conditions that favor the coupling at the more reactive iodinated position while leaving the brominated site untouched. wikipedia.org For example, reacting this compound with a terminal alkyne such as phenylacetylene (B144264) at room temperature would likely yield 4-((phenylethynyl)phenyl) 4-bromobenzoate. wikipedia.org The reaction proceeds via a catalytic cycle involving both palladium and copper. libretexts.org The palladium cycle includes oxidative addition, while the copper cycle involves the formation of a copper acetylide, which then participates in transmetalation with the palladium complex. nih.gov Copper-free Sonogashira protocols have also been developed. libretexts.org

C(sp²)-C(sp³) Cross-Coupling Methods in Derivatization

The formation of bonds between sp²-hybridized carbons of an aryl halide and sp³-hybridized carbons of an alkyl partner is a significant transformation in organic synthesis. nih.govsustech.edu.cn Several palladium-catalyzed methods, such as the Negishi coupling, can be employed for the derivatization of this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp², and sp³ carbon atoms. wikipedia.org For this compound, a selective Negishi coupling could be achieved at the iodo position by reacting it with an alkylzinc halide. This would introduce an alkyl substituent onto the iodophenyl ring.

Other C(sp²)-C(sp³) cross-coupling methods, including those utilizing alkyltrifluoroborates or Grignard reagents (Kumada coupling), have also been developed. nih.govnih.govmdpi.com These reactions often employ first-row transition metals like iron or nickel, sometimes in conjunction with photoredox catalysis, expanding the toolbox for creating C(sp²)-C(sp³) linkages. nih.govsustech.edu.cn The choice of method often depends on the specific alkyl group being introduced and the functional groups present in the molecule. nih.gov

Table 3: Summary of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsBond FormedSelective Site on Substrate
Suzuki-Miyaura Arylboronic acidPd catalyst, base libretexts.orgAryl-ArylIodo-substituted ring
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, base wikipedia.orgAryl-AlkynylIodo-substituted ring
Negishi Organozinc reagentPd or Ni catalyst wikipedia.orgAryl-Alkyl (sp²)–(sp³)Iodo-substituted ring

Solid State Chemistry and Crystallography

Single Crystal X-ray Diffraction Studies of 4-Iodophenyl 4-Bromobenzoate (B14158574) and Related Compounds

The conformation of phenyl benzoate (B1203000) derivatives is characterized by the torsional or dihedral angles between the two aromatic rings, which are linked by an ester group. These molecules are generally not planar. For instance, the crystal structure of 4-methylphenyl 4-bromobenzoate, an ester formed from 4-methylphenol and 4-bromobenzoyl chloride, shows a significant twist. The dihedral angle between its benzene (B151609) rings is 54.43 (7)°, indicating a distinctly non-planar conformation. nih.gov This twisting is a common feature in this class of compounds, arising from the rotational freedom around the C-O and C-C bonds of the central ester linkage. researchgate.net

Similarly, studies on phenyl benzoate itself show that theoretical calculations can predict the shape of the rotational barriers around the phenyl-oxygen and phenyl-carbon bonds. nih.gov In a series of 2-(4-bromophenyl)-2-oxoethyl benzoates, the connecting bridge exhibits significant flexibility, with torsion angles ranging from 70° to 91° in most cases, while others adopt a more extended, slightly twisted conformation. researchgate.net It is therefore highly probable that 4-iodophenyl 4-bromobenzoate also adopts a twisted conformation in its crystal lattice, with the exact torsional angles being a defining feature of its potential polymorphic forms.

Table 1: Crystallographic and Conformational Data for a Related Compound

Compound Name Formula Crystal System Dihedral Angle Between Rings Key Intermolecular Interactions
4-Methylphenyl 4-bromobenzoate C₁₄H₁₁BrO₂ Monoclinic 54.43 (7)° C-H···O, Br···Br

Data sourced from Moreno-Fuquen, R. et al. (2011). nih.gov

Anisotropic Displacement Parameters (ADPs), sometimes referred to as thermal ellipsoids, describe the anisotropic thermal motion of atoms within a crystal lattice. sigmaaldrich.com In a crystallographic refinement, ADPs model the vibration of an atom as a three-dimensional ellipsoid, indicating the directions in which the atom oscillates with greater or lesser amplitude. sigmaaldrich.com These parameters are refined from diffraction data and provide insight into not only thermal vibrations but also static and dynamic disorder within the crystal. sigmaaldrich.com

The refinement of ADPs requires high-resolution diffraction data. sigmaaldrich.com For the polymorphs of the related compound 4-bromophenyl 4-bromobenzoate, all non-hydrogen atoms were refined anisotropically, which is a standard procedure in high-quality structure determinations. rsc.org This level of refinement is crucial for an accurate model of the crystal structure, as it captures the directional nature of atomic displacements. While specific ADP values for this compound are not published, their determination would be essential for a complete description of its crystal dynamics, revealing potential molecular flexibility or disordered regions within the lattice.

Crystal Packing Analysis and Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net These different forms, or polymorphs, can have distinct physical and chemical properties, including melting point, solubility, and mechanical behavior, despite having the same chemical composition.

The existence of polymorphism is well-documented for phenyl benzoate derivatives. A prime example is 4-bromophenyl 4-bromobenzoate , which is known to exist as three distinct polymorphs, referred to as trimorphs. researchgate.net These forms, while chemically identical, have different crystal packing arrangements and intermolecular interactions, leading to dramatically different mechanical properties. researchgate.net

Table 2: Polymorphic Forms of the Related Compound 4-Bromophenyl 4-Bromobenzoate

Polymorph CSD Refcode Key Characteristics
Form I VEWSIC Exhibits elastic properties.
Form II VEWSIC01 Is notably brittle.
Form III VEWSIC02 Shows plastic deformation.

Data sourced from Saha, S. & Desiraju, G. R. (2018) and related studies. researchgate.net

Given the structural similarity and the known polymorphism in its dibromo-analogue, it is plausible that this compound could also exhibit polymorphism. Identifying and characterizing these potential forms would be a critical step in understanding its material science.

The specific polymorph obtained from a crystallization experiment is highly dependent on the conditions used. researchgate.net Factors such as the choice of solvent, the rate of cooling, the temperature, and the degree of supersaturation can all influence which crystal form nucleates and grows.

For example, in the crystallization of p-aminobenzoic acid, the stable β-form could be selectively produced by carefully controlling the supersaturation and temperature in specific solvents like water and ethyl acetate, whereas rapid cooling consistently produced the metastable α-form. The solvent's polarity and its ability to form hydrogen bonds can favor the formation of specific molecular assemblies (synthons) in solution, which then lead to a particular crystal packing arrangement. A similar principle would apply to this compound; varying crystallization solvents (e.g., from polar to non-polar) and controlling kinetic factors like cooling rate would be the primary experimental approach to discovering and selectively isolating its potential polymorphs.

The link between the microscopic crystal structure and the macroscopic properties of a material is a fundamental concept in solid-state chemistry. The trimorphism of 4-bromophenyl 4-bromobenzoate provides a compelling case study of this relationship. researchgate.net The distinct mechanical behaviors of its three polymorphs—elastic, brittle, and plastic—are a direct consequence of their different crystal packing and the topology of their intermolecular interactions.

Elastic Form (Form I): The crystal packing in this polymorph is arranged in such a way that stress can be accommodated by reversible changes in intermolecular distances and angles. The structure features weak, isotropic interactions and interlocking motifs that allow the lattice to deform under stress and return to its original state once the stress is removed. researchgate.net

Brittle Form (Form II): In this form, the crystal packing and intermolecular interactions create a rigid lattice. When subjected to stress, the structure cannot easily deform to dissipate the energy. Instead, the stress builds up until it exceeds the strength of the intermolecular forces, leading to catastrophic failure and fracture. researchgate.net

Plastic Form (Form III): This polymorph possesses slip planes within its crystal structure. These are layers of molecules that can slide past one another without causing the entire crystal to fracture. This allows the material to undergo irreversible deformation when stress is applied. researchgate.net

This striking differentiation in properties, rooted in subtle changes in crystal packing, highlights the importance of polymorphic control. For this compound, identifying its potential polymorphs would be the first step toward understanding and potentially harnessing their unique macroscopic behaviors, which would be dictated by the specific arrangement of molecules and the nature of their halogen and other non-covalent bonds in the solid state.

Intermolecular Interactions in Crystalline Architectures

The crystal packing of this compound is a showcase of various non-covalent interactions, with halogen bonding playing a particularly prominent role. These forces, though weaker than covalent bonds, are highly directional and collectively determine the supramolecular assembly of the molecules in the crystal lattice.

Halogen Bonding Interactions: I···X, Br···X, X···O, X···π

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govmdpi.com In the crystal structure of this compound, both the iodine and bromine atoms participate in such interactions. These can be broadly categorized as contacts between a halogen atom (iodine or bromine) and another halogen (I···X, Br···X), an oxygen atom (X···O), or the π-system of an aromatic ring (X···π).

The presence of both an iodine and a bromine atom on the same molecule allows for a variety of halogen bonding motifs. The iodine atom, being more polarizable and generally a stronger halogen bond donor than bromine, is expected to form more significant interactions. researchgate.net However, the specific geometry and electronic environment within the crystal can lead to a range of observed contacts. For instance, in related structures, Br···O contacts have been observed to form infinite chains. nih.gov Similarly, C-I···O and C-I···N interactions are known to generate supramolecular layers. researchgate.net

The interaction of halogen atoms with the π-electron clouds of the phenyl rings is another crucial aspect of the crystal packing. These halogen-π interactions are also directional and can compete with or coexist with other non-covalent forces like hydrogen bonding. rsc.org

Directionality and Strength of Halogen Bonds

A defining characteristic of halogen bonds is their high degree of directionality. nih.gov The interaction is strongest when the angle between the covalent bond to the halogen donor (C-X) and the line connecting the halogen to the acceptor atom (X···A) is close to 180 degrees. nih.gov This linearity is a direct consequence of the anisotropic distribution of electron density around the halogen atom. nih.gov

The strength of a halogen bond is tunable and depends on several factors. The nature of the halogen atom itself is critical, with the strength generally following the order I > Br > Cl > F. nih.gov This trend is attributed to the increasing polarizability and the magnitude of the positive electrostatic potential on the heavier halogens. researchgate.net Furthermore, the chemical environment of the halogen atom plays a significant role. Electron-withdrawing groups attached to the molecule can enhance the electrophilic character of the halogen, thereby strengthening the halogen bond. nih.govnsf.gov In this compound, the ester linkage and the halogen substituents themselves influence the electronic properties of the phenyl rings and, consequently, the strength of the halogen bonds formed.

Interaction TypeTypical Distance Range (Å)Typical Angle Range (°)Relative Strength
C-I···O< 3.5160-180Strong
C-Br···O< 3.4150-170Moderate
C-I···πVariableVariableModerate
C-Br···πVariableVariableWeaker

This table provides generalized data for illustrative purposes. Actual values for this compound would require specific crystallographic data.

"σ-Hole" Theory and Electrostatic Potential Analysis in Halogen Bonding

The phenomenon of halogen bonding is elegantly explained by the "σ-hole" theory. researchgate.net The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). researchgate.netsemanticscholar.org This positive region arises from the anisotropic distribution of electron density around the halogen atom. nih.gov

The formation of a covalent bond results in a depletion of electron density along the bond axis, creating the σ-hole. The sides of the halogen atom, perpendicular to the covalent bond, have a belt of negative electrostatic potential due to the presence of lone pairs. researchgate.net The magnitude of the positive potential of the σ-hole is influenced by the polarizability of the halogen and the electronegativity of the atom it is bonded to. researchgate.net For the halogens, the size and positive potential of the σ-hole increase down the group from chlorine to iodine, which is consistent with the observed trend in halogen bond strength. researchgate.net

Electrostatic potential (ESP) surface calculations are a powerful tool for visualizing and quantifying the σ-hole. mdpi.com For a molecule like this compound, ESP maps would reveal distinct positive σ-holes on both the iodine and bromine atoms, with the one on the iodine atom expected to be more positive. rsc.org This analysis helps in predicting and understanding the preferred sites for nucleophilic attack and the geometry of the resulting halogen bonds. nih.gov

Hydrogen Bonding and π-π Stacking Interactions

Weak C-H···O hydrogen bonds can form between the hydrogen atoms of the phenyl rings and the oxygen atoms of the ester group or even the halogen atoms of neighboring molecules. nih.gov These interactions, although individually weak, can collectively play a significant role in the supramolecular assembly. nih.gov

The aromatic phenyl rings in this compound can also engage in π-π stacking interactions. rsc.org These interactions arise from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of another. The geometry of these interactions can be either face-to-face or offset. The presence of substituents on the phenyl rings influences the electron density distribution and can affect the strength and geometry of the π-π stacking. springernature.com

Analysis of Competitive Intermolecular Forces and Their Hierarchy

The crystal structure of this compound is the result of a delicate balance and competition between the various intermolecular forces at play. rsc.org The final arrangement of molecules in the crystal lattice represents the most thermodynamically stable state, where the attractive and repulsive forces are optimized. mdpi.com

A hierarchy of these interactions can often be established. Generally, stronger interactions like classical hydrogen bonds (if present) would dominate. In the case of this compound, the strong and highly directional halogen bonds, particularly those involving the iodine atom, are expected to be the primary drivers of the supramolecular architecture. rsc.orgrsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 4-iodophenyl 4-bromobenzoate (B14158574). DFT is a computational method that models the electron density of a system to calculate its energy and other properties.

In studies of analogous compounds like 4-bromophenyl 4-bromobenzoate, DFT has been instrumental in analyzing and ranking the stability of predicted crystal structures (polymorphs). acs.orgacs.org Researchers often employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize molecular geometries and calculate electronic parameters. researchgate.net For solid-state calculations, dispersion corrections (e.g., DFT-D) are crucial for accurately modeling the non-covalent interactions that govern crystal packing. acs.org

These calculations provide key energetic data, such as:

Lattice Energy: The energy released when forming the crystal lattice from infinitely separated molecules. This is a key indicator of crystal stability.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is a descriptor of chemical reactivity and electronic transport properties. researchgate.net

For 4-iodophenyl 4-bromobenzoate, DFT calculations would similarly elucidate its fundamental electronic characteristics, predicting its reactivity and the relative stability of its potential crystalline forms.

Table 1: Typical DFT Methodologies Applied in Studies of Related Aryl Benzoates
ParameterMethodology/Basis SetPurposeReference
Geometry OptimizationB3LYP/6-311++G(d,p)To find the lowest energy structure of a single molecule. researchgate.net
Lattice Energy CalculationDFT with many-body dispersion correctionTo determine the stability of different crystal polymorphs. acs.org
Reactivity DescriptorsCalculation of Ionization Energy, Hardness, ElectrophilicityTo predict the chemical reactivity of the molecule. researchgate.net
Solvent EffectsPolarizable Continuum Model (PCM)To study how a solvent influences molecular properties. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis and Visualization of σ-Holes

Molecular Electrostatic Potential (MEP) analysis is a vital tool for understanding and predicting non-covalent interactions. An MEP map visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

A key feature revealed by MEP analysis in halogenated compounds like this compound is the "sigma-hole" (σ-hole). A σ-hole is a region of positive electrostatic potential located on the outermost portion of a halogen atom (in this case, bromine and iodine), directly opposite the covalent bond. This electron-deficient region arises from the anisotropic distribution of electron density around the halogen.

In studies of the analogous 4-bromophenyl 4-bromobenzoate, MEP maps clearly show the effect of the electron-withdrawing carboxyl group, which enhances the positive character of the σ-hole on the bromine atom. rsc.org This positive σ-hole can then interact favorably with electron-rich regions on adjacent molecules, such as oxygen atoms, forming what is known as a halogen bond. For this compound, the iodine atom, being larger and more polarizable, is expected to possess an even more prominent σ-hole, making it a strong director of intermolecular interactions in the crystal lattice.

Non-Covalent Interaction (NCI) Analysis for Mapping Interaction Regions

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives. The resulting NCI plots generate surfaces that highlight different types of interactions:

Hydrogen Bonds: Strong, attractive interactions.

Halogen Bonds: Interactions involving the σ-hole of a halogen.

van der Waals Interactions: Weaker, dispersive forces.

Steric Repulsion: Repulsive interactions between crowded atoms.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape, or conformation, of a molecule is critical to its properties. This compound is not a rigid molecule; rotation can occur around the ester linkage and the bonds connecting the phenyl rings to the ester group.

Conformational analysis involves calculating the energy of the molecule as a function of its torsion angles to identify stable conformers (energy minima) and the energy barriers between them. A key conformational parameter for this molecule is the dihedral angle between the planes of the 4-iodophenyl and 4-bromobenzoyl rings. In related structures like 4-methylphenyl 4-bromobenzoate, this angle is reported to be 54.43 (7)°. nih.govresearchgate.net

Mapping the potential energy surface (PES) provides a more comprehensive view of the molecule's flexibility. For instance, in a study on the polymorphs of 4-bromophenyl 4-bromobenzoate, the PES was analyzed under applied strain to understand its mechanical properties. acs.org This analysis revealed that for the plastic polymorph, large deformations could lead to new, stable energy minima with only small activation barriers, explaining its malleability. acs.org A similar analysis for this compound would be crucial for predicting its mechanical behavior based on its intrinsic conformational flexibility.

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

While static calculations provide information on stable structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe processes like conformational changes, diffusion, and phase transitions.

For a compound like this compound, MD simulations could be used to study its behavior in a solvent or in the molten state. While specific MD studies on this compound are not widely reported, related computational techniques have been used to investigate the dynamic mechanical properties of its analogs. For example, "virtual tensile tests" were performed on the polymorphs of 4-bromophenyl 4-bromobenzoate to simulate their response to mechanical stress. acs.org These simulations successfully confirmed the elastic, brittle, and plastic nature of the different crystal forms, linking these macroscopic properties to the underlying crystal packing and intermolecular interactions. acs.org

Predictive Modeling of Crystal Structures and Polymorphs

Predicting the crystal structure of a molecule from its chemical diagram alone is a major goal of computational materials science. This is particularly important for identifying polymorphs—different crystal structures of the same compound—which can have vastly different physical properties.

A highly successful approach combines evolutionary algorithms with DFT calculations. This methodology has been applied to the analogous 4-bromophenyl 4-bromobenzoate. acs.orgacs.org The process involves:

Generating Candidate Structures: An evolutionary algorithm, as implemented in software like USPEX, generates a population of thousands of potential crystal structures within common molecular crystal space groups (e.g., P-1, P2₁, P2₁/c). acs.org

Energy Minimization: The lattice energy of these candidate structures is minimized using force fields or DFT calculations.

Ranking and Refinement: The structures are ranked by their lattice energy. The most stable candidates are then further refined using high-level DFT calculations that include dispersion corrections to accurately capture the packing forces. acs.org

Supramolecular Chemistry and Crystal Engineering

Design Principles for Halogen-Bond-Driven Supramolecular Assemblies

The rational design of supramolecular architectures relies on a fundamental understanding of the noncovalent forces that govern molecular self-assembly. Halogen bonding, a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is a key player in this context. acs.orgprinceton.edu

Several principles guide the use of halogen bonds in constructing supramolecular assemblies:

Directionality : Halogen bonds are notably directional, with the interaction vector typically approaching 180° along the R-X bond axis (where X is the halogen). This high degree of directionality allows for precise control over the geometry of the resulting assembly. nih.govprinceton.edu

Tunability : The strength of a halogen bond can be finely tuned. It increases with the polarizability of the halogen atom (I > Br > Cl > F) and can be enhanced by attaching electron-withdrawing groups to the moiety bearing the halogen-bond donor. nih.govacs.org This allows for a hierarchical approach to crystal engineering, where stronger interactions can be used to form primary motifs, which are then organized by weaker interactions.

Hydrophobicity : Halogenated molecules are inherently more lipophilic and hydrophobic than their hydrogenated counterparts. acs.orgresearchgate.net This property is crucial in designing systems for specific environments, such as anion transport through lipid bilayers.

Donor Atom Size : The larger van der Waals radii of bromine and iodine compared to hydrogen provide unique steric and packing possibilities in the solid state. acs.orgresearchgate.net

These principles are leveraged to create complex and functional materials, including liquid crystals, gels, and photoresponsive polymers. nih.gov The predictability of halogen bonding interactions makes them a valuable component of the supramolecular chemist's toolkit. acs.org

Co-crystallization Studies with Halogen Bond Acceptors

Co-crystallization is a powerful technique for creating new solid forms with modified physicochemical properties. It involves combining two or more different molecules in a crystalline lattice through noncovalent interactions. nih.gov In the context of 4-iodophenyl 4-bromobenzoate (B14158574), co-crystallization studies would involve pairing it with suitable halogen bond acceptors to form new supramolecular structures.

Halogen bond acceptors are typically Lewis bases, possessing atoms with lone pairs of electrons (e.g., nitrogen, oxygen, sulfur) or π-systems that can interact with the electrophilic σ-hole of the halogen bond donor. princeton.eduwiley-vch.de

Table 1: Potential Halogen Bond Acceptors for Co-crystallization

Acceptor TypeExamplesPotential Interaction with 4-Iodophenyl 4-Bromobenzoate
Nitrogen-containing heterocyclesPyridines, pyrazines, bipyridinesFormation of I···N or Br···N halogen bonds. nih.govrsc.org
Carbonyl compoundsAmides, ketones, estersFormation of I···O or Br···O halogen bonds. nih.govacs.org
ChalcogenidesDithianes, thiophenesFormation of I···S or Br···S halogen bonds. rsc.orgrsc.org
AnionsHalides (Cl⁻, Br⁻, I⁻), pseudohalidesFormation of charge-assisted I···X⁻ or Br···X⁻ halogen bonds. uiowa.edu

The success of co-crystallization depends on a delicate balance of intermolecular forces. In systems where both hydrogen and halogen bonding are possible, a hierarchy of interactions often dictates the final structure. rsc.org For instance, in co-crystals of 4-halotetrafluorobenzoic acids with aminopyrazines, strong hydrogen bonds form the primary motif, while halogen bonds play a secondary, structure-directing role. rsc.org The choice of solvent and stoichiometry are also critical factors that can influence the outcome of co-crystallization experiments. mdpi.com

Construction of One-, Two-, and Three-Dimensional Supramolecular Networks

The directionality and specificity of halogen bonds enable the construction of supramolecular networks with controlled dimensionality. By carefully selecting the geometry of the building blocks and the nature of the interacting functional groups, it is possible to program the self-assembly process to yield one-, two-, or three-dimensional architectures.

One-Dimensional (1D) Networks : Linear chains are a common motif in halogen-bonded structures. These can be formed when a ditopic halogen bond donor, such as 1,4-diiodotetrafluorobenzene, interacts with a ditopic acceptor like 4,4'-bipyridine. rsc.orgnih.gov In the case of this compound, the presence of two distinct halogen atoms could lead to the formation of alternating chains if suitable complementary acceptors are used. For example, co-crystallization with a molecule that selectively binds to both iodine and bromine could produce a linear polymer.

Two-Dimensional (2D) Networks : Sheet-like structures can be assembled from building blocks that support interactions in a plane. For example, hexasubstituted aromatic synthons with multiple halogen and carbonyl groups have been shown to form 2D weavings through C-X···O halogen bonds. nih.gov The interplay of halogen bonds with other weak interactions, such as C-H···O hydrogen bonds and π-π stacking, can reinforce these 2D assemblies. mdpi.com

Three-Dimensional (3D) Networks : The creation of robust 3D networks often requires the use of orthogonal interactions, where multiple, independent noncovalent bonds direct the assembly in different directions. For instance, the combination of halogen bonding and hydrogen bonding has been utilized to create 3D architectures from synthetic helical peptides. usf.edu In such systems, halogen bonds can provide a scaffold that is further organized by a network of hydrogen bonds, leading to a highly ordered crystalline structure.

The ability to construct these varied architectures is central to the field of crystal engineering, with applications in materials science, including the development of porous materials, catalysts, and nonlinear optical devices.

Role of Halogen Substituents in Directing Supramolecular Synthons

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be used to build complex crystal structures. The halogen substituents in this compound, namely iodine and bromine, play a crucial role in determining the types of synthons that can be formed.

The strength of the halogen bond follows the trend I > Br > Cl > F, meaning that the iodine atom in this compound is a stronger halogen bond donor than the bromine atom. nih.gov This difference in donor strength can be exploited to create specific and hierarchical assemblies.

Table 2: Halogen-Bonding Synthons

SynthonDescriptionExample
I···N A strong and highly directional interaction between an iodine atom and a nitrogen-containing heterocycle.Co-crystals of iodo-substituted benzoic acids with pyridines. nih.gov
I···O An interaction between an iodine atom and a carbonyl oxygen, which has been shown to be crucial for forming ordered crystal structures. acs.orgObserved in the crystal packing of various organic esters.
Br···O A weaker interaction than I···O, but still capable of influencing crystal packing, often in concert with other weak forces. nih.govFound in the crystal structure of 4-nitrophenyl 4-bromobenzoate. nih.gov
I···I / Br···Br Type II halogen-halogen contacts can also contribute to the stability of a crystal lattice.Observed in the crystal packing of 4-methylphenyl 4-bromobenzoate.

The cationic pyridinium (B92312) group, for instance, can enhance the halogen bond donor ability of attached halophenyl moieties, leading to strong, charge-assisted halogen bonds with halide anions. uiowa.edu Studies on N-halophenylpyridinium salts have shown that iodophenyl-substituted compounds consistently form the expected halogen bonding interactions, while the weaker bromophenyl analogues are less reliable, often being outcompeted by hydrogen bonding. uiowa.edu This highlights the dominant role of iodine in directing supramolecular assembly.

In molecules containing both a carboxylic acid and a halogen substituent, a competition between hydrogen bonding and halogen bonding can arise. The outcome often depends on the relative acidity and basicity of the donor and acceptor sites. rsc.orgrsc.org The presence of both a strong (iodo) and a weaker (bromo) halogen bond donor on the same molecule offers intriguing possibilities for designing complex synthons where different parts of the molecule engage in distinct, predictable interactions.

Host-Guest Chemistry Involving this compound as a Component

The ability of halogenated compounds to form defined cavities and frameworks through self-assembly makes them suitable candidates for host materials. The combination of halogen bonding and other noncovalent interactions can create robust cages or channels capable of selectively binding guest molecules. For example, metallosupramolecular cages have been designed where the magnetic interactions between a paramagnetic host and an encapsulated paramagnetic guest can be manipulated. rsc.org

Furthermore, host-guest doping is a strategy used to enhance the properties of materials, such as inducing room-temperature phosphorescence in organic materials. nih.gov In these systems, a guest molecule is dispersed within a crystalline host matrix. The interactions between the host and guest, which can include halogen bonds, are crucial for the observed properties.

Given the directional nature of the interactions that this compound can form, it is conceivable that it could be a component in the design of new host-guest systems. For instance, it could be used as a building block for a larger host framework or as a guest that binds within a pre-organized cavity through specific halogen bonding interactions. The presence of two different halogens could allow for a "lock and key" mechanism where the host cavity has complementary acceptor sites for both iodine and bromine.

Applications in Advanced Materials Science

Liquid Crystalline Properties and Mesophase Behavior of Halogenated Aryl Benzoates

Halogenated aryl benzoates are a well-studied class of compounds known for their liquid crystalline properties. Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. The arrangement of molecules in a liquid crystal may be ordered in one or two dimensions, while still allowing the molecules to have some degree of translational or rotational freedom. The specific phase of a liquid crystal is known as a mesophase.

The introduction of halogen atoms into the molecular structure of aryl benzoates has a profound effect on their mesomorphic behavior. The stability of the liquid crystal phase (mesophase) and the temperatures at which transitions between phases occur are highly dependent on the nature, position, and number of halogen substituents. researchgate.netdntb.gov.ua

Several key factors contribute to this influence:

Polarity and Dipole Moment : Halogens are highly electronegative, leading to significant dipole moments within the molecule. These dipoles influence the intermolecular attractive forces, which are crucial for the formation and stability of ordered liquid crystalline phases. researchgate.net Studies on related compounds have shown that increasing the polarity of substituent groups can enhance the stability of the mesophase. nih.gov For instance, in one series of 1,2,3-triazole-based liquid crystals, introducing halogen atoms broadened the mesogenic temperature range due to increased dipole moments and weak intermolecular forces. researchgate.net

Polarizability : Heavier halogens like bromine and iodine have large, polarizable electron clouds. This high polarizability enhances intermolecular dispersion forces (van der Waals forces), which generally leads to an increase in the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid).

In general, for a homologous series of halogenated liquid crystals, the thermal stability of the mesophase often follows the trend related to the halogen's polarizability and size. For example, in N-alkyl-4′-substituted stilbazolium halides, the stability of the smectic A phase was found to decrease in the order Cl⁻ > Br⁻ > I⁻, demonstrating the complex interplay of ionic interactions and polarizability. rsc.org The presence of both bromine and iodine in 4-iodophenyl 4-bromobenzoate (B14158574) suggests a molecule with significant intermolecular interactions, potentially leading to stable, high-temperature mesophases.

Table 1: Illustrative Transition Temperatures of Related Halogenated Liquid Crystalline Compounds Note: This table presents data for compounds structurally related to 4-iodophenyl 4-bromobenzoate to illustrate general trends. Data for the specific target compound is not readily available in the literature.

Compound StructureTransitionTemperature (°C)Mesophase Type
4-(4-propylcyclohexyl)phenyl 4-(1-decyl-5-bromo-1,2,3-triazol-4-yl)benzoateCrystal to Nematic115.8Nematic
Nematic to Isotropic188.5-
4-(4-propylcyclohexyl)phenyl 4-(1-decyl-5-chloro-1,2,3-triazol-4-yl)benzoateCrystal to Nematic118.9Nematic
Nematic to Isotropic194.7-
4-(4-alkoxyphenylazo)phenyl 4''-bromobenzoates (for C12 alkoxy chain)Crystal to Smectic A122.0Smectic A
Smectic A to Nematic232.0Nematic
Nematic to Isotropic249.0-

Data synthesized from related research to show representative values. researchgate.nettandfonline.com

Liquid crystal systems are broadly classified into two categories: thermotropic and lyotropic.

Thermotropic Liquid Crystals : These are pure substances (or mixtures of such substances) that exhibit liquid crystalline behavior over a specific temperature range between the solid and isotropic liquid phases. nih.gov The phase transitions are induced by changing the temperature. Given its structure as a single organic compound, this compound, if it exhibits liquid crystallinity, would be classified as a thermotropic liquid crystal. Its mesophases would be observed upon heating the solid material.

Lyotropic Liquid Crystals : These systems consist of two or more components, typically a solute (amphiphilic molecule) and a solvent. nih.gov The formation of liquid crystalline phases is dependent on both temperature and the concentration of the solute in the solvent. This behavior is common in soaps and detergents. Halogenated aryl benzoates like this compound are not typically amphiphilic and are therefore not expected to form lyotropic phases.

The performance of a liquid crystal is critically dependent on its molecular architecture. For calamitic mesogens like halogenated aryl benzoates, several structural features are key: nih.gov

Rigid Core : A rigid, elongated core is essential for promoting the anisotropic ordering required for liquid crystal formation. In this compound, the biphenyl benzoate (B1203000) core provides this necessary rigidity.

Aspect Ratio : The length-to-breadth ratio of the molecule must be sufficiently high to favor orientational ordering. The para-substitution pattern in this molecule maximizes its aspect ratio. mdpi.com

Linking Groups : The ester group (-COO-) connecting the phenyl rings is a common linking group in liquid crystals. It contributes to the linearity of the molecule and its polar character, often favoring the formation of smectic phases.

The specific combination of a bromo-substituted benzoic acid moiety and an iodo-substituted phenol moiety creates an asymmetric molecule. This asymmetry can sometimes frustrate crystallization, potentially widening the temperature range over which a liquid crystal phase is stable.

Organic Electronic Materials Precursors and Components

Halogenated organic compounds are increasingly being investigated as key components in organic electronics, serving as semiconductors or dielectrics in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). lbl.govrsc.org The presence of halogens can be used to tune the electronic properties and solid-state packing of these materials.

Charge transport in organic semiconductors is highly dependent on the degree of intermolecular electronic coupling and the energy required to move a charge from one molecule to another (reorganization energy). researchgate.net Halogenation influences these factors significantly.

Molecular Packing and Intermolecular Interactions : The performance of organic semiconductors is critically dependent on how the molecules pack in the solid state. researchgate.net Strong, directional interactions can lead to ordered packing motifs (e.g., herringbone or π-stacked structures) that facilitate efficient charge transport. Halogen atoms, particularly iodine and bromine, can participate in "halogen bonding"—a non-covalent interaction similar to hydrogen bonding—which can be used to control molecular assembly and enhance orbital overlap between adjacent molecules. researchgate.net

Electronic Effects : The strong electron-withdrawing nature of halogens can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govarxiv.org Lowering the LUMO level is particularly important for creating n-type (electron-transporting) semiconductors, making them more stable and efficient. arxiv.org However, this electron-withdrawing effect can also increase the reorganization energy, which can be detrimental to charge mobility. nih.govarxiv.org Theoretical studies on halogenated tetraazapentacene derivatives showed that while fluorine substitution led to lower mobility due to a strong electron-withdrawing effect, chlorine and bromine substitutions were more favorable. nih.gov This highlights that the choice of halogen is crucial for optimizing charge transport.

Table 2: Impact of Halogenation on Key Electronic Properties in Organic Semiconductors Note: This table presents general trends observed across different classes of organic semiconductors.

PropertyEffect of Halogenation (General Trend)Reference
HOMO/LUMO Energy Levels Lowers both HOMO and LUMO levels due to inductive electron-withdrawing effects. arxiv.org
Molecular Packing Can promote ordered packing through halogen bonding and other specific intermolecular interactions. researchgate.net
Reorganization Energy Often increases, particularly with highly electronegative halogens like fluorine, which can hinder charge transport. nih.gov
Charge Carrier Mobility The net effect is complex; can be enhanced by improved packing but reduced by increased reorganization energy. The outcome is system-dependent. researchgate.net

Given these principles, this compound could serve as a building block for larger, more complex organic semiconductors. Its halogenated phenyl rings could be incorporated into conjugated systems to tune their electronic properties and solid-state morphology.

Beyond acting as the active semiconductor layer, halogenated organic molecules can be used in other components of electronic devices.

Organic Semiconductors : As a precursor, this compound could be used in cross-coupling reactions (e.g., Suzuki or Stille couplings) where the iodine and bromine atoms are replaced to build up larger π-conjugated systems. Such systems are the basis for many modern p-type and n-type organic semiconductors. researchgate.net

Dielectric Materials : The dielectric constant (Dk) and dissipation factor (Df) are critical properties for insulating layers in transistors and capacitors. electronics.org Materials with high polarity, such as halogenated compounds, can exhibit high dielectric constants. Phenyl benzoate derivatives have been studied for their dielectric properties. yildiz.edu.tr The polar nature of the C-Br and C-I bonds, along with the ester linkage in this compound, suggests it could be investigated as a component in high-k dielectric formulations, which are useful for low-voltage transistor operation. However, it is also important to manage the dielectric loss, which can be influenced by the frequency-dependent relaxation of molecular dipoles. yildiz.edu.tr

Photochromic and Photoreactive Materials Development

The unique electronic and steric properties imparted by the iodine and bromine substituents on the phenyl benzoate scaffold suggest that this compound could be a candidate for photoresponsive materials. Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

Photoinduced Isomerization and Phase Transitions

While specific studies on the photoinduced isomerization of this compound are not extensively documented in publicly available literature, the principles of photochemistry in analogous aromatic compounds provide a theoretical framework. The absorption of photons, typically in the ultraviolet (UV) range, could excite the molecule to a higher energy state. This excess energy can lead to conformational changes, or isomerization, within the molecule.

In the solid state, such molecular rearrangements can trigger phase transitions in the crystalline lattice. The extent and nature of these transitions would be intrinsically linked to the packing of the molecules in the crystal. The presence of heavy halogens like iodine and bromine can influence intermolecular interactions, such as halogen bonding, which would play a critical role in the collective behavior of the molecules upon photo-excitation.

Table 1: Potential Photoinduced Effects in this compound

FeaturePotential Effect
UV Absorption Excitation of π-electrons in the aromatic rings.
Isomerization Potential for conformational changes around the ester linkage.
Phase Transition Light-induced changes in the crystal packing and symmetry.
Reversibility The return to the original state could be triggered by light of a different wavelength or by thermal processes.

Optical Data Storage Applications

Materials exhibiting photochromism are of significant interest for optical data storage applications. The two distinct states of the photochromic molecule can correspond to the "0" and "1" of binary data. Information can be written using a light source of a specific wavelength to induce the forward isomerization and read by detecting the difference in absorption or fluorescence between the two states. The data can then be erased by inducing the reverse isomerization with another wavelength of light or heat.

For this compound to be a viable candidate for optical data storage, several key parameters would need to be investigated and optimized:

Quantum Yield: The efficiency of the photoisomerization process.

Thermal Stability: The stability of both isomeric states at ambient temperatures.

Fatigue Resistance: The ability to undergo many write-read-erase cycles without degradation.

Readout Contrast: A significant difference in the spectroscopic properties of the two states.

Tuning Material Response through Halogen Substitution and Crystal Engineering

The specific placement and nature of halogen atoms on an aromatic framework are powerful tools for tuning the properties of molecular materials. This is achieved through a combination of electronic and steric effects, as well as the ability of halogens to participate in specific non-covalent interactions.

Crystal engineering, the design and synthesis of functional solid-state structures, is particularly relevant for optimizing the photoreactive properties of this compound. By controlling the arrangement of molecules in the crystal lattice, it is possible to influence the pathway of a photoreaction or to enable a photo-induced phase transition that would not occur in the solution phase.

Table 2: Influence of Halogen Substitution and Crystal Engineering

StrategyEffect on Material Properties
Varying Halogen Substituents (e.g., F, Cl, Br, I) Modifies the electronic properties (electron-withdrawing/donating character), influences spin-orbit coupling, and alters the strength of intermolecular halogen bonds.
Positional Isomerism Changing the position of the halogens on the aromatic rings can significantly alter the molecular dipole moment and the crystal packing, leading to different physical properties.
Polymorphism The ability of a compound to crystallize in multiple forms (polymorphs) can lead to vastly different photoreactive behaviors. Each polymorph would have a unique arrangement of molecules and thus different intermolecular interactions.
Co-crystallization Forming crystals with other molecules (co-formers) can be used to introduce new functionalities or to control the supramolecular assembly in a predictable manner.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

The chemical compound 4-iodophenyl 4-bromobenzoate (B14158574) has been a subject of academic interest primarily within the field of crystallography and materials science. Research has focused on its synthesis, crystal structure, and the non-covalent interactions that govern its solid-state packing. A significant finding is the existence of trimorphism in the closely related compound, 4-bromophenyl 4-bromobenzoate, which exhibits distinct elastic, brittle, and plastic properties depending on its polymorphic form. nih.gov This highlights the potential for 4-iodophenyl 4-bromobenzoate to also exhibit polymorphism, a phenomenon of great interest for the development of materials with tunable mechanical properties.

The synthesis of this compound is typically achieved through the esterification of 4-iodophenol (B32979) with 4-bromobenzoyl chloride. This straightforward synthesis allows for systematic variations of the halogen substituents, enabling detailed studies of how these changes influence the resulting crystal structures and properties.

Emerging Research Avenues in Halogenated Ester Chemistry

The study of halogenated esters like this compound is part of a broader interest in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction is increasingly being recognized as a powerful tool for crystal engineering and the design of supramolecular assemblies. The ability to systematically vary the halogen atoms (F, Cl, Br, I) in these esters allows for fine-tuning of the strength and directionality of these interactions.

Emerging research is focused on leveraging halogen bonding for the rational design of cocrystals with specific architectures and properties. By combining halogenated esters with other molecules capable of acting as halogen bond acceptors, researchers are exploring the creation of new materials with applications in areas such as electronics, optics, and pharmaceuticals.

Another significant research avenue is the investigation of the relationship between molecular structure and macroscopic properties in these compounds. The observation of distinct mechanical behaviors in the polymorphs of 4-bromophenyl 4-bromobenzoate underscores the potential to discover new materials with unique and useful properties by studying other halogenated esters. nih.gov Future work will likely involve a combination of experimental techniques, such as single-crystal X-ray diffraction and nanoindentation, with computational modeling to predict and understand the structure-property relationships in this class of compounds.

Potential for Novel Functional Materials Development Based on this compound Derivatives

The structural motifs present in this compound make it a promising platform for the development of novel functional materials. The presence of two different halogen atoms (iodine and bromine) at specific positions on the aromatic rings offers unique opportunities for regioselective chemical modifications. This allows for the synthesis of a wide range of derivatives with tailored properties.

One area of potential is the development of liquid crystals. The rigid, anisotropic shape of this compound is a common feature of mesogenic molecules. By introducing flexible alkyl or alkoxy chains at one or both ends of the molecule, it may be possible to induce liquid crystalline phases. The high polarizability of the iodine and bromine atoms could also lead to materials with interesting dielectric and optical properties.

Furthermore, the reactivity of the carbon-iodine bond, which is weaker than the carbon-bromine bond, can be exploited for the synthesis of more complex molecules through cross-coupling reactions. This opens up the possibility of incorporating the 4-(4-bromobenzoyloxy)phenyl moiety into polymers, dendrimers, or other macromolecular architectures. Such materials could find applications as, for example, flame retardants, high-refractive-index polymers, or components in organic light-emitting diodes (OLEDs). The synthesis of novel N-acyl-α-amino acids and related compounds from derivatives of 4-bromobenzoic acid has already shown promise in the development of new antimicrobial agents, suggesting a potential for biological applications of functionalized this compound derivatives as well. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-iodophenyl 4-bromobenzoate?

  • Methodological Answer : The compound is typically synthesized via esterification between 4-iodophenol and 4-bromobenzoyl chloride. Key steps include:

  • Activating the carboxylic acid (e.g., using thionyl chloride to generate 4-bromobenzoyl chloride).
  • Reaction under anhydrous conditions with a base (e.g., pyridine) to scavenge HCl.
  • Purification via column chromatography (eluting with non-polar solvents like pentane/ethyl acetate mixtures) to isolate the ester .
    • Critical Considerations : Monitor reaction progress using TLC and confirm product identity via 1H^{1}\text{H}-NMR (e.g., disappearance of phenolic -OH peak at ~5 ppm and appearance of ester carbonyl signal at ~170 ppm).

Q. How can researchers ensure the purity and structural fidelity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography with optimized solvent gradients to remove unreacted starting materials or side products.
  • Spectroscopy : Confirm molecular structure via 13C^{13}\text{C}-NMR (e.g., ester carbonyl at ~165–170 ppm) and FT-IR (C=O stretch at ~1720 cm1^{-1}).
  • Elemental Analysis : Validate stoichiometry using combustion analysis for C, H, and halogens .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation of this compound, and how are they resolved?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction data is critical. Use low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts.
  • Refinement : Employ SHELXL for small-molecule refinement. Address disorder in heavy atoms (e.g., iodine or bromine) using PART instructions and isotropic displacement parameters .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning, which are common in halogenated aromatics due to dense packing .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for halogenated benzoate derivatives?

  • Methodological Answer :

  • Case Study : A co-crystal of 4-bromophenyl 4-bromobenzoate and 4-bromophenyl 4-nitrobenzoate was initially misidentified as a single component. Refinement using SHELXE revealed a 25:75 ratio, resolved via occupancy factor adjustments .
  • Strategy : Combine multiple techniques (e.g., SC-XRD, solid-state NMR, and powder XRD) to validate homogeneity and detect polymorphism .

Q. What advanced reaction pathways utilize this compound as a building block in organocatalysis?

  • Methodological Answer :

  • Diels-Alder Reactions : The ester’s electron-withdrawing groups activate dienophiles. For example, in asymmetric catalysis, chiral organocatalysts (e.g., thiourea derivatives) can induce enantioselectivity in [3+3] cycloadditions .
  • Cross-Coupling : Utilize Pd-catalyzed Suzuki-Miyaura reactions, leveraging the iodine substituent for selective functionalization while retaining bromine for downstream modifications .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Use fume hoods for synthesis and purification steps.
  • First Aid : For skin contact, wash immediately with soap/water for 15+ minutes. For eye exposure, irrigate with flowing water for 10–15 minutes and consult an ophthalmologist .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to prevent environmental release of toxic byproducts .

Data Analysis and Reporting

Q. How should researchers present crystallographic and spectroscopic data for this compound in publications?

  • Methodological Answer :

  • Crystallography : Include CIF files, refinement parameters (R1_1, wR2_2), and anisotropic displacement ellipsoid plots (e.g., ORTEP diagrams at 50% probability). Highlight halogen bonding interactions (C–I···O or C–Br···π) in the discussion .
  • Spectroscopy : Tabulate 1H^{1}\text{H}-, 13C^{13}\text{C}-NMR, and IR peaks with assignments. Use supplementary materials for raw data (e.g., FIDs, chromatograms) to ensure reproducibility .

Experimental Design Considerations

Q. What strategies optimize reaction yields for ester derivatives like this compound?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to minimize hydrolysis.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate esterification via nucleophilic catalysis.
  • Workflow : Employ design of experiments (DoE) to test variables (temperature, stoichiometry) and identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.